9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE
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Overview
Description
9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Fmoc-Succinimide as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives . The reaction conditions often include the use of solvents such as DMF or DMSO and may require specific temperatures and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Succinimide
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
Uniqueness
9H-FLUOREN-9-YLMETHYL N-[2-OXO-2-{[2-OXO-5-(4-PYRIDYL)-1,2-DIHYDRO-3-PYRIDINYL]AMINO}-1-(3-PYRIDYLMETHYL)ETHYL]CARBAMATE stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-oxo-1-[(2-oxo-5-pyridin-4-yl-1H-pyridin-3-yl)amino]-3-pyridin-3-ylpropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N5O4/c39-31-30(17-23(19-36-31)22-11-14-34-15-12-22)37-32(40)29(16-21-6-5-13-35-18-21)38-33(41)42-20-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28/h1-15,17-19,28-29H,16,20H2,(H,36,39)(H,37,40)(H,38,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHDODAYNQSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)C(=O)NC5=CC(=CNC5=O)C6=CC=NC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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